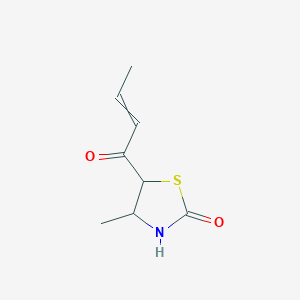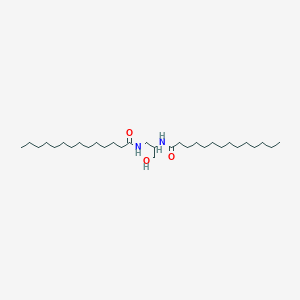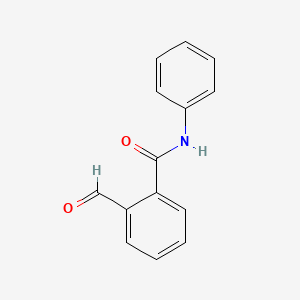
2-Formyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-N-phenylbenzamide is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzamide, where the amide nitrogen is bonded to a phenyl group and the benzene ring is substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-N-phenylbenzamide typically involves the reaction of benzamide with formylating agents. One common method is the Vilsmeier-Haack reaction, where benzamide reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the ortho position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 2-Carboxy-N-phenylbenzamide.
Reduction: 2-Hydroxymethyl-N-phenylbenzamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Formyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The formyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
2-Formyl-N-phenylbenzamide can be compared with other similar compounds, such as:
Benzamide: The parent compound, which lacks the formyl group. It has different chemical properties and reactivity.
N-Phenylbenzamide: Similar to this compound but without the formyl group. It is less reactive in certain chemical reactions.
2-Formylbenzamide: Lacks the phenyl group on the amide nitrogen. It has different steric and electronic properties.
Uniqueness: The presence of both the formyl and phenyl groups in this compound gives it unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
106149-47-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-formyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H11NO2/c16-10-11-6-4-5-9-13(11)14(17)15-12-7-2-1-3-8-12/h1-10H,(H,15,17) |
InChI Key |
SQNDAMRRWAMHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)

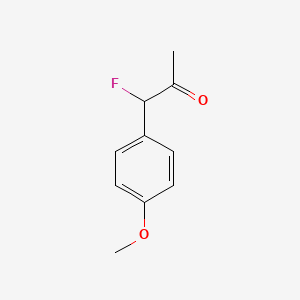
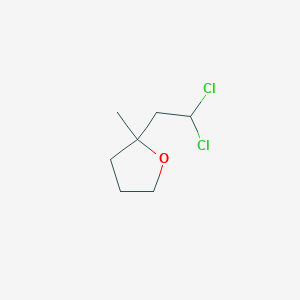
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
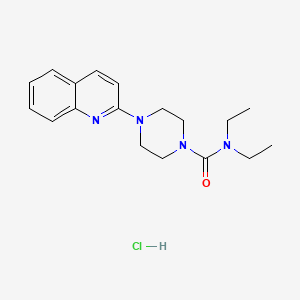
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
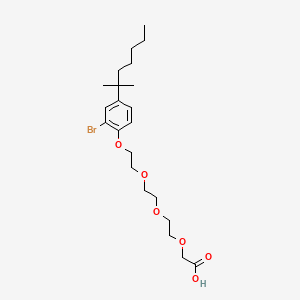
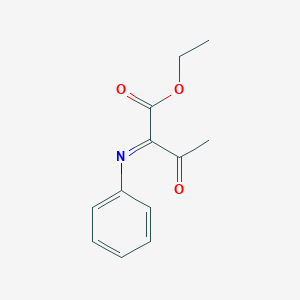
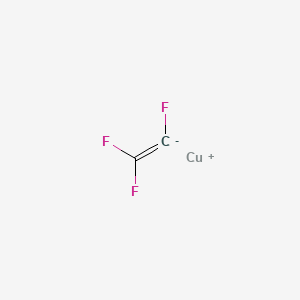
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
